An In-depth Technical Guide to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, a halogenated derivative of the versatile quinolin-2-one scaffold. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug discovery. We will explore plausible synthetic routes, predict characteristic analytical data, and discuss the well-documented biological significance of the quinolin-2-one core, thereby providing a valuable resource for researchers interested in this and related compounds.
Introduction: The Quinolin-2-one Scaffold in Drug Discovery
The quinolin-2-one (or carbostyril) nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, which includes anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the specific derivative, 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, providing a detailed examination of its chemical properties and potential utility.
Molecular Profile of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one
A clear understanding of the fundamental molecular properties is paramount for any research endeavor.
Chemical Formula and Molecular Weight
The elemental composition and molar mass are foundational data points for this compound.
| Property | Value | Source |
| Chemical Formula | C₉H₅BrClNO | |
| Molecular Weight | 258.50 g/mol | |
| Synonyms | 8-bromo-5-chloroquinolin-2-ol | |
| CAS Number | 1508619-42-8 |
Chemical Structure
The arrangement of atoms and bonds dictates the molecule's reactivity and steric properties.
Caption: Structure of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.
Synthesis Strategies
Proposed Synthetic Pathway: Palladium-Catalyzed Cyclization
A robust approach would involve a tandem palladium-catalyzed amidation followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.
Experimental Protocol (Representative)
This protocol is a representative example based on similar transformations. Optimization of reagents, solvents, and reaction conditions would be necessary.
Step 1: Synthesis of N-(2-methyl-4-bromo-5-chlorophenyl)acrylamide (Intermediate)
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Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-bromo-6-chlorotoluene (1.0 eq), an appropriate acrylate derivative (e.g., acrylic acid, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
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Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base (e.g., Cs₂CO₃, 2.0 eq).
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Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one (Product)
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Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in a solvent such as acetic acid.
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Oxidant/Catalyst: Add an oxidizing agent or a catalyst that facilitates intramolecular C-H activation and cyclization. This could involve further palladium catalysis or other methods.
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Reaction Conditions: Heat the reaction mixture and monitor its progress.
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Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data is not available, we can predict the expected physicochemical properties and spectroscopic signatures based on the structure and data from analogous compounds.
Physical Properties
| Property | Predicted Value/Observation |
| Physical Form | Solid, likely a powder |
| Melting Point | Expected to be a high-melting solid, characteristic of rigid, planar heterocyclic compounds. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in less polar solvents and water. |
Spectroscopic Data (Expected)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. Signals for the protons at positions 3, 4, 6, and 7, as well as the N-H proton, are anticipated.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the halogen substituents.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching vibration (around 1650-1680 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom (with their respective natural isotopic abundances).
Potential Applications in Drug Development and Research
The quinolin-2-one scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activities of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one have not been reported, its structural features suggest several potential areas of investigation.
As a Chemical Intermediate
This compound serves as a valuable building block for the synthesis of more complex molecules. The bromine and chlorine atoms provide reactive handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential Biological Activities
Based on the known activities of related quinolin-2-one derivatives, this compound could be investigated for:
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Anticancer Activity: Many quinolin-2-one derivatives exhibit potent anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation and survival.[3]
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Antibacterial Activity: The quinolone core is famously associated with antibacterial agents. Halogenated quinolines have shown efficacy against multidrug-resistant bacteria.[4][6]
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Enzyme Inhibition: The quinolin-2-one scaffold has been identified in inhibitors of various enzymes, including HIV-1 reverse transcriptase and DNA-acting enzymes.[3][7]
Caption: Potential applications of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one.
Safety Information
Based on available safety data for this compound, it should be handled with appropriate precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and as a lead structure for the development of novel therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the quinolin-2-one scaffold. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. 2022. [Link]
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Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry. 2016. [Link]
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8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][3][4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][3][4]diazepine. Molecules. 1999. [Link]
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8-Bromo-5-chloro-2-methylquinoline 1g. Dana Bioscience. [Link]
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